Triisobutyl phosphite

Description

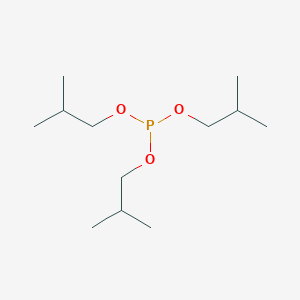

Structure

3D Structure

Properties

IUPAC Name |

tris(2-methylpropyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O3P/c1-10(2)7-13-16(14-8-11(3)4)15-9-12(5)6/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURJXHUITUPBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COP(OCC(C)C)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166947 | |

| Record name | Triisobutyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606-96-8 | |

| Record name | Tris(2-methylpropyl) phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1606-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisobutyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triisobutyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisobutyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Triisobutyl Phosphite

Established Reaction Pathways for Trialkyl Phosphite (B83602) Synthesis

The synthesis of trialkyl phosphites, including triisobutyl phosphite, predominantly follows well-established esterification routes involving phosphorus trihalides and the corresponding alcohols.

Esterification of Phosphorus Trihalides with Branched Alcohols

PCl₃ + 3 (CH₃)₂CHCH₂OH → P(OCH₂CH(CH₃)₂)₃ + 3 HCl

This esterification process is analogous to the synthesis of other trialkyl phosphites, such as triethyl phosphite from ethanol (B145695) and PCl₃. wikipedia.org The reaction with branched alcohols like isobutanol proceeds similarly to that with linear alcohols. google.com

Role of Acid-Binding Agents in Trialkyl Phosphite Formation

A critical aspect of trialkyl phosphite synthesis is the management of the hydrogen chloride (HCl) byproduct. wikipedia.org If not neutralized, the acidic HCl can lead to undesirable side reactions, including the hydrolysis of the phosphite ester product and other competing reactions. google.com To mitigate this, an acid-binding agent, typically a tertiary amine, is added to the reaction mixture. wikipedia.orggoogle.com

Commonly used tertiary amines include triethylamine, tributylamine, and diethylaniline. google.comorgsyn.org These amines react with the HCl as it is formed, producing an amine hydrochloride salt that is often insoluble in the reaction solvent and can be removed by filtration. google.comorgsyn.org The general reaction is:

R₃N + HCl → R₃NH⁺Cl⁻

The choice of the tertiary amine can influence the reaction's efficiency and the ease of product purification. For instance, diethylaniline hydrochloride is easily filtered and non-hygroscopic. orgsyn.org In some processes, anhydrous ammonia (B1221849) is used to continuously regenerate the tertiary amine from its hydrochloride salt, allowing for the use of smaller, catalytic amounts of the amine. google.com This approach can improve process control and maintain the reaction mixture at an optimal pH range of 2.5 to 6. google.com

Process Optimization and Reaction Control in Triisobutyl Phosphite Production

Achieving high yield and purity in the synthesis of triisobutyl phosphite requires careful control over reaction conditions and, in some cases, the use of catalysts.

Catalyst Utilization for Enhanced Reaction Efficiency

While the direct reaction between PCl₃ and isobutanol in the presence of a tertiary amine is the standard method, research into catalytic systems aims to improve reaction rates and selectivity. In the broader context of phosphonate (B1237965) synthesis, which shares mechanistic similarities with phosphite synthesis, various catalysts have been explored. For instance, nickel(II) chloride (NiCl₂) has been used as a pre-catalyst in the phosphonylation of aryl bromides with triisopropyl phosphite. nih.gov Similarly, palladium-based catalysts are also employed in C-P cross-coupling reactions. nih.gov

Microwave-assisted synthesis has also emerged as a method to enhance reaction efficiency. In the Michaelis-Arbuzov reaction, a related transformation of phosphites, microwave irradiation has been shown to significantly reduce reaction times and improve yields. rsc.org For example, the reaction of triisopropyl phosphite with 1,2-dichloroethane (B1671644) to produce diisopropyl 2-chloroethylphosphonate demonstrated high yields under optimized microwave conditions. rsc.orgrsc.org

Strategies for Maximizing Yield and Purity in Laboratory Synthesis

Maximizing the yield and purity of triisobutyl phosphite in a laboratory setting involves several key strategies:

Control of Stoichiometry and Reactant Addition: Precise control over the molar ratios of reactants is crucial. Typically, a slight excess of the alcohol is not detrimental, but a stoichiometric amount of the acid-binding agent is necessary to neutralize all the HCl produced. orgsyn.org The order and rate of reactant addition are also important; often, the phosphorus trichloride (B1173362) solution is added gradually to the mixture of isobutanol and the tertiary amine to control the exothermic reaction. orgsyn.org

Temperature Control: The esterification reaction is exothermic. Maintaining a controlled temperature, often between 0°C and 40°C, is essential to prevent side reactions and decomposition of the product. google.com Cooling baths are commonly employed for this purpose. orgsyn.org

Use of an Inert Solvent: The reaction is typically carried out in an inert solvent, such as petroleum ether or benzene. google.comorgsyn.org The solvent helps to control the reaction temperature and facilitates the precipitation and removal of the amine hydrochloride salt. google.com

Purification of the Final Product: After the reaction is complete and the amine hydrochloride salt is filtered off, the solvent is removed by distillation. The crude triisobutyl phosphite is then purified by vacuum distillation to separate it from any remaining starting materials or byproducts. orgsyn.orgrsc.org The purity of the final product can be assessed using techniques like NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS). rsc.org

By carefully implementing these strategies, high yields and purity of triisobutyl phosphite can be consistently achieved in the laboratory.

Data Tables

Table 1: Reactants and Conditions for Trialkyl Phosphite Synthesis

| Phosphite Product | Phosphorus Source | Alcohol | Acid-Binding Agent | Solvent | Reference |

| Triethyl Phosphite | PCl₃ | Ethanol | Tertiary Amine (e.g., Diethylaniline) | Petroleum Ether | wikipedia.org, orgsyn.org |

| Triisopropyl Phosphite | PCl₃ | Isopropyl Alcohol | Tertiary Amine | Not specified | wikipedia.org |

| Triisobutyl Phosphite | PCl₃ | Isobutanol | Tertiary Amine | Inert Solvent | google.com |

| Trimethyl Phosphite | PCl₃ | Methanol | Triethylamine | Benzene | google.com |

Table 2: Examples of Catalysts in Related Phosphonate Synthesis

| Reaction Type | Catalyst | Reactants | Product | Reference |

| Phosphonylation of Aryl Bromide | NiCl₂ (pre-catalyst) | Aryl Bromide, Triisopropyl Phosphite | Aryl Diphosphonate Ester | nih.gov |

| Hirao Reaction | Pd(OAc)₂ | Aryl Halide, Dialkyl Phosphite | Arylphosphonate | rsc.org |

| Michaelis-Arbuzov Reaction | None (Microwave-assisted) | Triisopropyl Phosphite, 1,2-dichloroethane | Diisopropyl 2-chloroethylphosphonate | rsc.org, rsc.org |

Chemical Reactivity and Reaction Mechanisms of Triisobutyl Phosphite

Oxidation Reactions of Triisobutyl Phosphite (B83602)

Triisobutyl phosphite, like other trialkyl phosphites, is susceptible to oxidation, which converts the trivalent phosphorus (P(III)) center to a pentavalent phosphorus (P(V)) state. wikipedia.org This transformation is a fundamental reaction in organophosphorus chemistry and is utilized in various industrial applications, such as the use of phosphite esters as stabilizers in polymers. wikipedia.orgvinatiorganics.com The primary product of this oxidation is the corresponding phosphate (B84403) ester.

The oxidation of triisobutyl phosphite yields triisobutyl phosphate. This conversion can be achieved through several pathways, often involving reaction with various oxidizing agents.

Reaction with Oxygen: The direct oxidation of trialkyl phosphites with air or molecular oxygen is a well-established method. google.comgoogle.com This process can be facilitated by mechanical agitation or by bubbling air or oxygen through the phosphite, which also helps with heat transfer. google.com

Peroxide-Catalyzed Oxidation: The oxidation process can be catalyzed by peroxides. For instance, a process using hydrogen peroxide and organic peroxides as catalysts can effectively convert phosphite esters to phosphate esters. google.com

Fenton's Reagent: Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst, is a powerful oxidizing system capable of converting phosphorus compounds to phosphates. nih.gov Studies on mixtures of phosphite and hypophosphite have demonstrated efficient conversion to phosphate under optimized conditions of pH and temperature. nih.govusra.edu

Other Oxidizing Agents: Various other oxidants are effective for this transformation. Dinitrogen tetroxide has been used to oxidize trisubstituted phosphites to their corresponding phosphates. google.com In the context of nucleic acid synthesis, aqueous iodine is a common oxidant for converting phosphite triesters. google.com Tertiary amine oxides also serve as effective oxidants for converting phosphite triesters to phosphate triesters. google.com The primary mechanism for phosphite antioxidants involves the decomposition of hydroperoxides, which prevents the propagation of free radical chain reactions and results in the formation of a stable phosphate species. vinatiorganics.com

Michaelis–Arbuzov Rearrangement and Analogous Alkyl Phosphite Transformations

The Michaelis–Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a widely used method for the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.orgchemeurope.com Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, the reaction typically involves the transformation of a trivalent phosphorus ester, such as triisobutyl phosphite, into a pentavalent phosphorus species upon reaction with an alkyl halide. wikipedia.orgnih.govjk-sci.com This reaction is fundamental for creating phosphorus-carbon (P-C) bonds. nih.govresearchgate.net

The classical Michaelis–Arbuzov reaction proceeds through a two-step mechanism. nih.gov

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic alkyl halide. wikipedia.orgjk-sci.comorganic-chemistry.org This is an SN2 reaction that results in the formation of a trialkoxyphosphonium salt as an intermediate. wikipedia.orgorganic-chemistry.org The rate of this initial attack is influenced by the electronic properties of the substituents on the phosphite; electron-donating groups increase the reaction rate, while electron-withdrawing groups slow it down. wikipedia.orgjk-sci.com

High temperatures, often between 120°C and 160°C, are typically required for the reaction to proceed with trialkyl phosphites. wikipedia.org The reactivity of the alkyl halide is generally in the order of RI > RBr > RCl. chemeurope.comjk-sci.com

To overcome the limitations of the classical Michaelis–Arbuzov reaction, such as harsh reaction conditions, several catalytic variants have been developed. nih.govresearchgate.netnih.gov

Lewis Acid Catalysis: The use of Lewis acids as catalysts allows the reaction to proceed under milder conditions, often at room temperature. organic-chemistry.orgnih.govorganic-chemistry.org Lewis acids such as indium(III) bromide (InBr₃) and zinc bromide (ZnBr₂) have been shown to effectively mediate the reaction between arylmethyl halides or alcohols and triethyl phosphite, producing phosphonate (B1237965) esters in good yields. organic-chemistry.org This method expands the substrate scope and avoids the high temperatures that can lead to side reactions. nih.govorganic-chemistry.org The mechanism in these cases may shift towards an SN1 pathway, particularly with substrates that can form stable carbocations. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to significantly accelerate the Michaelis–Arbuzov reaction, reducing reaction times from hours to minutes. asianpubs.orgresearchgate.netresearchgate.net This technique often leads to excellent yields and high product purity under solvent-free and catalyst-free conditions. asianpubs.org The rapid heating provided by microwaves enhances the reaction rate, making it a more efficient and environmentally friendly alternative to conventional heating. researchgate.netresearchgate.net

Photochemically-assisted Michaelis–Arbuzov reactions represent another modification to the classical method. nih.govnih.gov These reactions utilize light to promote the formation of the P-C bond. While less common than thermal or catalytically-driven methods, photochemical approaches can offer alternative reaction pathways and selectivities for specific substrates.

Perkow-Type Reactions Involving Trialkyl Phosphites

The Perkow reaction is a significant alternative reaction pathway that occurs between trialkyl phosphites and α-haloketones. wikipedia.org Instead of the expected β-keto phosphonate from a Michaelis–Arbuzov reaction, the Perkow reaction yields a dialkyl vinyl phosphate and an alkyl halide. wikipedia.orgchemeurope.com It is often considered a side reaction in the context of the Michaelis–Arbuzov rearrangement. chemeurope.comwikipedia.org

The mechanism of the Perkow reaction differs from the Michaelis-Arbuzov pathway. It is generally accepted to proceed via the initial nucleophilic attack of the phosphite on the carbonyl carbon of the haloketone. wikipedia.orgacs.org This attack forms a zwitterionic intermediate. wikipedia.org This intermediate then rearranges, eliminating the halide ion, to form a cationic species. The final step is the dealkylation of this cation by the halide anion, which attacks an alkoxy group on the phosphorus, resulting in the enol phosphate product. wikipedia.org The course of the reaction (Perkow vs. Michaelis-Arbuzov) is influenced by the nature of the reactants and the reaction conditions. bme.hu For instance, with α-bromo- and α-chloroketones, the Perkow reaction is often favored, whereas α-iodoketones may yield the Michaelis-Arbuzov product. chemeurope.com

Mechanisms Leading to Enol Phosphate Derivatives

The formation of enol phosphates from trialkyl phosphites, such as triisobutyl phosphite, is most notably described by the Perkow reaction. This reaction provides an efficient pathway to synthesize biologically and pharmacologically significant enol phosphates through the condensation of a trialkyl phosphite with an α-haloketone. acs.org

The mechanism of the Perkow reaction involves the nucleophilic nature of the phosphorus atom in the trialkyl phosphite. There are two primary competing pathways in the reaction between a trialkyl phosphite and an α-haloketone: the Perkow reaction, which yields an enol phosphate, and the Michaelis-Arbuzov reaction, which results in a β-ketophosphonate. acs.org

Perkow Reaction Pathway: The reaction begins with the nucleophilic attack of the phosphite's phosphorus atom on the carbonyl carbon of the α-haloketone. This initial step forms a zwitterionic intermediate. acs.org This intermediate then undergoes rearrangement, eliminating the halide ion to form a cationic species. In the final step, the halide anion acts as a nucleophile, attacking one of the phosphite's alkyl groups (in this case, an isobutyl group), leading to dealkylation and the formation of the enol phosphate product. acs.org

Competing Michaelis-Arbuzov Reaction Pathway: Alternatively, the phosphite can attack the α-carbon bearing the halogen atom. This nucleophilic substitution displaces the halide and forms a phosphonium (B103445) salt. Subsequent dealkylation by the displaced halide ion yields a β-ketophosphonate. acs.org

The regioselectivity of the reaction (O-phosphorylation vs. C-phosphorylation) is influenced by several factors, including the structure of the reactants and the reaction conditions. For instance, research has shown that solvent-free conditions can favor the Perkow pathway, leading to higher yields of enol phosphates. acs.org A modified Perkow reaction has also been developed using α-tosyloxylated ketones, which avoids the use of toxic and lachrymatory α-haloketones. rsc.org

Mitsunobu Reaction Protocols Employing Trialkyl Phosphites

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a wide range of functional groups, including esters, ethers, and thioethers, with an inversion of stereochemistry. caltech.educhemrxiv.org The classic protocol involves an alcohol, a nucleophile (typically a carboxylic acid), triphenylphosphine (B44618) (a triarylphosphine), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). caltech.edu

Mechanistic Contributions as a Phosphine Alternative

While triphenylphosphine is the conventional reagent, trialkyl phosphites, by extension including triisobutyl phosphite, have been explored as effective substitutes. The fundamental mechanism of the Mitsunobu reaction begins with the nucleophilic attack of the phosphine (or phosphite) on the azodicarboxylate (e.g., DEAD), forming a betaine (B1666868) intermediate. caltech.edu This intermediate then deprotonates the acidic nucleophile. The alcohol is activated by forming an oxyphosphonium salt, which is then displaced by the nucleophile in an SN2 fashion, resulting in the desired product with inverted stereochemistry. chemrxiv.orgtcichemicals.com

Triisobutyl Phosphite in Reductive Transformations

Trialkyl phosphites, including triisobutyl phosphite, can act as reducing agents in various organic transformations, most notably in the deoxygenation of certain functional groups and the reduction of carbonyl compounds.

Deoxygenation of Organic Substrates by Trialkyl Phosphites

Trialkyl phosphites are effective reagents for the deoxygenation of various organic compounds, a process that involves the removal of an oxygen atom. The driving force for these reactions is the formation of a stable phosphoryl group (P=O) in the resulting phosphate ester.

Common substrates for deoxygenation by trialkyl phosphites include:

Nitro Compounds: Aromatic nitro compounds can be deoxygenated, often through a nitrene intermediate, which can then undergo various cyclization or rearrangement reactions. acs.orgacs.org For example, the reductive cyclization of o-nitrostyrenes with triethyl phosphite is a known method for synthesizing indoles. acs.org Similarly, reductive cyclizations of other nitro-compounds with triethyl phosphite have been used to produce phenothiazines and anthranils. rsc.org

Epoxides: While less common than other methods, certain phosphorus-based reagents can deoxygenate epoxides to form alkenes.

Sulfoxides: Trialkyl phosphites can deoxygenate sulfoxides to the corresponding sulfides.

The general mechanism involves the nucleophilic attack of the phosphite on an electrophilic oxygen atom of the substrate. This is followed by the cleavage of the C-O or N-O bond and the formation of the thermodynamically stable phosphate ester.

Reduction of Carbonyl Compounds to Hydrocarbons using Trialkyl Phosphites

Beyond the typical reduction of aldehydes and ketones to alcohols, specific methods allow for their complete reduction to hydrocarbons (a CH₂ group). While the Clemmensen (using amalgamated zinc and acid) and Wolff-Kishner (using hydrazine (B178648) and base) reductions are classic methods for this transformation, trialkyl phosphites have also been shown to be effective under certain conditions.

Research by George A. Olah and his colleagues demonstrated that triisopropyl phosphite, an inexpensive and readily available reagent, can effectively reduce carbonyl compounds to the corresponding hydrocarbons. While the study focused on triisopropyl phosphite, the reactivity is expected to be similar for triisobutyl phosphite. The proposed mechanism for this reduction is not detailed in the available literature but is distinct from the hydride-based reductions. It likely involves the phosphite's ability to act as an oxygen acceptor.

Triisobutyl Phosphite in Advanced Organic Synthesis

Nucleophilic Agent in Carbon-Phosphorus Bond Formation

A fundamental aspect of triisobutyl phosphite's reactivity is its role as a phosphorus-centered nucleophile. This property is the basis for its use in forming carbon-phosphorus (C-P) bonds, a cornerstone of organophosphorus chemistry. It is a common misconception that trialkyl phosphites act as nucleophilic coupling agents for direct carbon-carbon bond formation; instead, they donate their lone pair of electrons from the phosphorus atom to an electrophilic carbon, resulting in a C-P bond.

The reaction of trialkyl phosphites with carbonyl compounds is highly dependent on the substrate's structure, particularly the presence of a halogen on the α-carbon. When triisobutyl phosphite (B83602) reacts with α-haloketones, two competing pathways are possible: the Michaelis-Arbuzov reaction and the Perkow reaction. nih.govwikipedia.org

Michaelis-Arbuzov Reaction: This pathway involves a nucleophilic attack of the phosphite on the α-carbon, displacing the halide and forming a β-keto phosphonate (B1237965). This reaction is generally favored with α-iodoketones. wikipedia.org

Perkow Reaction: This is often the dominant pathway with α-chloro- and α-bromoketones. wikipedia.org The reaction is initiated by the nucleophilic attack of the phosphite on the electrophilic carbonyl carbon. wikipedia.org The resulting intermediate rearranges to eliminate an isobutyl halide, forming a vinyl phosphate (B84403). wikipedia.org This reaction does not form a C-P bond but rather a P-O-C bond, yielding an enol phosphate. nih.govwikipedia.org The choice of halide and reaction temperature can influence the product ratio between the Perkow and Michaelis-Arbuzov pathways, with higher temperatures sometimes favoring the Arbuzov product. wikipedia.org

The competition between these two pathways is a critical consideration in synthetic design.

| Reaction | Substrate Example | Major Product Type | Bond Formed |

| Perkow Reaction | α-Chloroketone | Vinyl Phosphate | P-O-C |

| Michaelis-Arbuzov | α-Iodoketone | β-Keto Phosphonate | C-P |

Phosphorylating Agent for Functional Group Introduction

Triisobutyl phosphite can serve as a phosphitylating agent, introducing a phosphite group onto various nucleophiles. This transformation is the first step in a two-step process to form stable pentavalent phosphate esters or related structures.

The general approach for the phosphorylation of alcohols, phenols, and amines using a trialkyl phosphite involves two key stages:

Phosphitylation: The alcohol, phenol, or amine nucleophilically attacks the phosphorus center of triisobutyl phosphite. This step can be facilitated by a catalyst or an activating agent. For instance, a method using iodine (I₂) as an activator allows for the phosphorylation of alcohols and phenols under mild conditions to give excellent yields of phosphate triesters. plu.mx In the case of amines, reactions with trialkyl phosphites in the presence of carbon tetrachloride or copper catalysts can produce phosphoramidates. nih.govresearchgate.net

Oxidation: The resulting trivalent phosphite triester or phosphoramidite (B1245037) is then oxidized to the more stable pentavalent phosphate or phosphoramidate (B1195095). Common oxidants for this step include hydrogen peroxide or air.

This two-step sequence provides a versatile method for introducing a phosphate moiety onto a wide range of functional groups, which is a crucial transformation in the synthesis of many biologically active molecules and materials.

Precursor in the Synthesis of Organophosphorus Compounds

One of the most significant applications of triisobutyl phosphite is as a starting material for the synthesis of other organophosphorus compounds, particularly phosphonates. These derivatives are valued for their broad utility in synthetic and medicinal chemistry.

The primary method for converting triisobutyl phosphite into a phosphonate is the Michaelis-Arbuzov reaction . mdpi.com This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. organic-chemistry.org The mechanism proceeds in two steps:

Nucleophilic Attack: The nucleophilic phosphorus atom of triisobutyl phosphite attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, forming a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com

Dealkylation: The displaced halide anion then attacks one of the isobutyl groups of the phosphonium salt in a second SN2 reaction. This step results in the formation of the final diisobutyl alkylphosphonate and an isobutyl halide as a byproduct. wikipedia.orgjk-sci.com

The Michaelis-Arbuzov reaction is a robust and widely used method for creating a stable carbon-phosphorus bond. mdpi.com The steric hindrance of the isobutyl groups in triisobutyl phosphite can be advantageous, suppressing side reactions that may occur with less hindered phosphites like triethyl phosphite. nih.gov Phosphonates produced via this reaction are key intermediates for synthesizing Horner-Wadsworth-Emmons (HWE) reagents . wikipedia.orgalfa-chemistry.com These phosphonate-stabilized carbanions are used to convert aldehydes and ketones into alkenes, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org

Below is a table summarizing representative Michaelis-Arbuzov reactions using trialkyl phosphites.

| Phosphite Reagent | Alkyl Halide | Product | Conditions | Yield |

| Triisopropyl Phosphite | Methyl Iodide | Diisopropyl methylphosphonate | Reflux | ~90% |

| Triethyl Phosphite | Benzyl Chloride | Diethyl benzylphosphonate | Heat | High |

| Triisopropyl Phosphite | Allyl Bromide | Diisopropyl allylphosphonate | Heat | Good |

Reactant in the Synthesis of Complex Organic Molecules

The derivatives of triisobutyl phosphite, especially phosphonates, are building blocks in the synthesis of a variety of complex and commercially important organic molecules. Its utility is particularly notable in the pharmaceutical industry.

Phosphonate intermediates, readily synthesized from triisobutyl phosphite via the Michaelis-Arbuzov reaction, are integral to the production of several active pharmaceutical ingredients (APIs). For instance, bisphosphonates, a class of drugs used to treat osteoporosis and other bone-related diseases, are synthesized from phosphonate precursors. A prominent example is Clodronic acid , a first-generation bisphosphonate. wikipedia.org Its synthesis can involve the reaction of a trialkyl phosphite with a dihalomethane followed by further transformations. google.com

Furthermore, phosphonate-based reagents play roles in the synthetic routes of other complex drugs.

Abacavir: This antiviral drug, a nucleoside reverse transcriptase inhibitor, is a guanosine (B1672433) analogue that must be phosphorylated in the body to become active. newdrugapprovals.org Synthetic strategies can involve phosphoramidate pronucleotide technology to enhance its potency, a field built upon phosphonate chemistry. nih.gov

Losartan: An angiotensin II receptor antagonist used to treat high blood pressure, Losartan's synthesis involves a key biaryl coupling step. While not directly involving triisobutyl phosphite, the broader field of organophosphorus chemistry, including ligands and reagents derived from phosphites, is crucial for such palladium-catalyzed cross-coupling reactions. units.itprinceton.edu

The ability to generate stable C-P bonds and introduce phosphate functionalities makes triisobutyl phosphite a valuable starting material for constructing the complex molecular architectures required in modern drug discovery and materials science.

Coordination Chemistry and Ligand Properties of Triisobutyl Phosphite

Triisobutyl Phosphite (B83602) as a Ligand in Transition Metal Complexes

Triisobutyl phosphite, P(O-i-Bu)₃, serves as a versatile L-type ligand in coordination chemistry, readily forming complexes with a variety of transition metals. Like other phosphites, its bonding to a metal center is characterized by a combination of sigma (σ) donation from the phosphorus lone pair to a vacant metal orbital and pi (π) acceptance of electron density from a filled metal d-orbital into the P-O σ* antibonding orbitals. wikipedia.orgmanchester.ac.uk This dual electronic nature allows it to stabilize metals in various oxidation states and influence the properties of the resulting complexes. alfachemic.comresearchgate.net

The behavior of phosphite ligands in metal complexes is largely dictated by their electronic and steric profiles, which can be quantified using parameters like the Tolman Electronic Parameter (TEP) and cone angle. weebly.comlibretexts.org

Electronic Properties: Phosphite ligands are generally considered to be poor σ-donors and strong π-acceptors. alfachemic.com The presence of electronegative oxygen atoms withdraws electron density from the phosphorus center, reducing its σ-basicity compared to trialkylphosphines. tcichemicals.com This is compensated by their significant π-acidity, where the low-lying P-O σ* antibonding orbitals can effectively accept electron density from the metal. wikipedia.org This π-backbonding strengthens the metal-ligand bond and stabilizes electron-rich, low-valent metal centers. alfachemic.com

The Tolman Electronic Parameter (TEP) is determined by measuring the A₁ C-O vibrational frequency (ν(CO)) of a standard [LNi(CO)₃] complex. wikipedia.org A higher ν(CO) value indicates a more electron-withdrawing (less donating) ligand. Phosphites exhibit higher ν(CO) values than trialkylphosphines, confirming their weaker net electron-donating character. For example, P(OEt)₃ has a TEP of 2076.3 cm⁻¹, significantly higher than that of PMe₃ (2064.1 cm⁻¹) or PPh₃ (2068.9 cm⁻¹). wikipedia.org Triisobutyl phosphite is expected to have a similar electronic profile to other trialkyl phosphites like triethyl phosphite and triisopropyl phosphite. researchgate.net

Steric Properties: The steric bulk of a phosphine (B1218219) or phosphite ligand is quantified by its cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus bond distance. libretexts.org Despite having bulky isobutyl groups, the steric profile of triisobutyl phosphite is moderated by the intervening oxygen atoms. These atoms orient the bulky alkyl groups away from the metal center, resulting in a less sterically demanding ligand compared to its triisobutylphosphine (B1585466) counterpart. The cone angle for the closely related triisopropyl phosphite is 130°. smolecule.com

| Ligand Property | Description | Relevance to Triisobutyl Phosphite |

|---|---|---|

| σ-Donation | Ability of the phosphorus lone pair to donate electron density to the metal. | Weak σ-donor due to the electronegative oxygen atoms. tcichemicals.com |

| π-Acceptance | Ability to accept electron density from the metal into ligand antibonding orbitals (P-O σ*). wikipedia.org | Strong π-acceptor, which stabilizes low-valent metal centers. alfachemic.com |

| Tolman Electronic Parameter (TEP) | IR frequency ν(CO) of LNi(CO)₃; higher values indicate stronger electron withdrawal. wikipedia.org | Expected to be high, similar to other trialkyl phosphites (~2076 cm⁻¹), indicating net electron-withdrawing character. wikipedia.orgresearchgate.net |

| Cone Angle (θ) | A measure of the ligand's steric bulk. libretexts.org | Moderately bulky, with an expected cone angle similar to triisopropyl phosphite (130°). smolecule.com |

The unique electronic properties of phosphite ligands significantly influence the stability of metal oxidation states and the reactivity of their complexes. Their strong π-acceptor character is particularly effective at stabilizing low-valent, electron-rich metal centers. alfachemic.com By withdrawing electron density from the metal, phosphites can prevent oxidative addition or other reactions that would increase the metal's oxidation state. This stabilizing effect is crucial in many catalytic applications where a low-valent metal is the active species. smolecule.com

Formation and Characterization of Metal-Phosphite Coordination Compounds

Metal-phosphite complexes are typically synthesized via ligand substitution reactions. beilstein-journals.orgsigmaaldrich.com A common method involves reacting a metal precursor, often a halide or a complex with labile ligands (like olefins or solvents), with a stoichiometric amount of triisobutyl phosphite. wikipedia.orgmdpi.com These reactions are often performed in an inert atmosphere and can be driven to completion by the displacement of the weaker-binding ligand. chemrxiv.org

Characterization of the resulting complexes relies on a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly informative, as the coordination of the phosphite to a metal center results in a characteristic downfield shift of the phosphorus signal compared to the free ligand. kennesaw.edu ¹H and ¹³C NMR provide information about the structure of the organic framework.

Infrared (IR) Spectroscopy: This technique is useful for studying other ligands in the complex, such as carbonyls, whose stretching frequencies are sensitive to the electronic effects of the phosphite ligand (as seen in the Tolman parameter). wikipedia.org

Triisobutyl phosphite and its analogues have been incorporated into ruthenium-based catalysts for olefin metathesis, a powerful reaction for forming carbon-carbon double bonds. sigmaaldrich.comnih.gov These phosphite-containing catalysts often exhibit different stability and activity profiles compared to their all-phosphine counterparts. researchgate.nettau.ac.il

First-generation Grubbs-type catalysts are characterized by a ruthenium center coordinated to two L-type ligands (typically phosphines), two anionic ligands (like chloride), and an alkylidene moiety (e.g., benzylidene or indenylidene). nih.gov The synthesis of analogous catalysts containing triisobutyl phosphite or similar phosphites is readily achieved through ligand exchange. beilstein-journals.orgresearchgate.net

A typical synthesis involves reacting a first-generation bis(phosphine) ruthenium complex, such as an indenylidene complex with two tricyclohexylphosphine (B42057) (PCy₃) ligands, with one or two equivalents of a trialkyl phosphite. beilstein-journals.org This substitution yields mixed phosphine/phosphite or bis(phosphite) complexes. beilstein-journals.orgresearchgate.net Research on the closely related triisopropyl phosphite shows that these reactions often produce complexes where the phosphorus-donor ligands are arranged in a cis geometry, which is the more thermodynamically stable conformation. beilstein-journals.org These first-generation catalysts typically adopt a distorted square pyramidal geometry, with the alkylidene group in the apical position. beilstein-journals.orgnih.gov

| Catalyst Type | General Formula | Key Structural Feature | Synthesis Method |

|---|---|---|---|

| First-Generation Grubbs | (PR₃)₂Cl₂Ru=CHR' | Two phosphine ligands, typically trans. nih.gov | Synthesized from RuCl₂(PPh₃)₃, phenyldiazomethane, and the desired phosphine. |

| First-Generation Phosphite-Containing | (PR₃)(P(OR')₃)Cl₂Ru=CHR'' or (P(OR')₃)₂Cl₂Ru=CHR'' | One or two phosphite ligands, often adopting a cis geometry. beilstein-journals.org | Ligand exchange from a bis(phosphine) precursor. beilstein-journals.orgresearchgate.net |

The combination of different types of ligands, such as a phosphine and a phosphite, on the same metal center can lead to synergistic effects, where the resulting complex exhibits properties superior to those with two identical ligands. beilstein-journals.orgresearchgate.net In the context of ruthenium-based olefin metathesis, mixed phosphine/phosphite complexes have been synthesized and studied. beilstein-journals.org

Cobalt-Phosphite Complexes and Metal-Metal Bonding

The coordination chemistry of cobalt with phosphite ligands is extensive, although specific studies detailing triisobutyl phosphite complexes are not prevalent in the accessible literature. However, the behavior of triisobutyl phosphite as a ligand in cobalt complexes can be inferred from studies of analogous trialkyl and triaryl phosphites. These complexes are of significant interest due to their catalytic activities and the intriguing nature of the cobalt-phosphorus and potential cobalt-cobalt bonds.

Phosphite ligands, with the general formula P(OR)₃, are versatile in their steric and electronic properties, which can be tuned by varying the R group. Triisobutyl phosphite is considered a moderately bulky, electron-rich ligand. The electronic properties of phosphite ligands influence the stability and reactivity of the resulting metal complexes. The phosphorus atom in phosphites acts as a σ-donor through its lone pair of electrons and as a π-acceptor by utilizing its empty σ* orbitals. This π-acceptor character is crucial in stabilizing low-valent metal centers, such as cobalt(0) and cobalt(I).

In cobalt carbonyl complexes, for instance, phosphite ligands can substitute for carbon monoxide (CO) to form species like [Co₂(CO)₈-n(P(OR)₃)n]. The degree of substitution and the resulting geometry are influenced by the steric bulk of the phosphite ligand. For bulkier phosphites, such as those analogous to triisobutyl phosphite, substitution is often limited to one or two ligands per cobalt center.

Table 1: Representative Co-Co Bond Lengths in Dicobalt Complexes with Phosphite Ligands

| Complex | Co-Co Bond Length (Å) | Reference Compound Type |

| [Co₂(CO)₈] (unbridged isomer, calculated) | ~2.66 | Parent Carbonyl |

| [Co₂(CO)₆(P(OPh)₃)₂] | ~2.67 | Triaryl Phosphite Complex |

| [Co₂(CO)₆(P(OMe)₃)₂] | ~2.65 | Trialkyl Phosphite Complex |

| [Co₂(CO)₆(P(O-i-Bu)₃)₂] (hypothetical) | ~2.65-2.67 | Expected range |

Data for the hypothetical triisobutyl phosphite complex is an educated estimation based on trends observed for similar ligands.

Coordination with Lanthanide and Actinide Metal Centers

The coordination of triisobutyl phosphite to lanthanide and actinide metal centers is not a well-documented area of research. This is largely governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. Lanthanide(III) and actinide(III)/(IV) ions are classified as hard Lewis acids due to their high charge density and predominantly ionic bonding character. fiveable.melatech.edutamu.edulibretexts.org They preferentially coordinate with hard Lewis bases, which are typically small, highly electronegative donor atoms like oxygen and nitrogen. fiveable.melatech.edutamu.edulibretexts.org

Triisobutyl phosphite, on the other hand, is a soft Lewis base, with the phosphorus atom being the donor site. The phosphorus atom is larger and more polarizable than oxygen or nitrogen. This mismatch in hardness between the f-block metal ions and the phosphite ligand leads to weak and often unstable interactions. Consequently, the formation of stable lanthanide or actinide complexes with triisobutyl phosphite is thermodynamically unfavorable.

Research into the coordination chemistry of f-block elements with phosphorus-containing ligands has predominantly focused on ligands where a harder oxygen atom is the donor, such as:

Phosphine oxides (R₃P=O): These are strong, hard-base ligands that form stable complexes with lanthanides and actinides through the phosphoryl oxygen.

Phosphonates ((RO)₂P(O)R'): Similar to phosphine oxides, these coordinate via the oxygen atom of the P=O group.

Phosphoramides ((R₂N)₃P=O): Again, coordination occurs through the hard oxygen donor.

The lack of stable triisobutyl phosphite complexes with lanthanides and actinides means that detailed research findings, such as coordination numbers, geometries, and bond parameters, are not available in the scientific literature. The primary takeaway is the predictive power of HSAB theory in understanding the coordination preferences of these elements.

Ligand Fragmentation and Dealkylation Pathways in Metal Complexes

Acid-Mediated Ligand Decomposition Mechanisms

The decomposition of phosphite ligands within metal complexes can be initiated by various factors, with acidic conditions being a significant contributor. The acid-mediated decomposition of coordinated triisobutyl phosphite can proceed through several pathways, primarily involving the cleavage of the P-O bond. The isobutyl groups are susceptible to cleavage under acidic conditions, leading to the formation of isobutanol and a coordinated phosphido or phosphonate (B1237965) species.

One of the primary mechanisms for the acid-catalyzed hydrolysis of phosphites is the protonation of one of the oxygen atoms of the phosphite ligand. winona.edu This protonation makes the phosphorus center more electrophilic and susceptible to nucleophilic attack. In the context of a metal complex in an aqueous acidic medium, a water molecule can act as the nucleophile.

The general steps for an acid-mediated hydrolysis of a coordinated phosphite ligand can be outlined as follows:

Protonation: An oxygen atom of the coordinated triisobutyl phosphite is protonated by an acid (H⁺).

Nucleophilic Attack: A water molecule attacks the electrophilic phosphorus center.

P-O Bond Cleavage: The P-O bond of one of the isobutoxy groups cleaves, releasing an isobutanol molecule.

Formation of a Coordinated Dialkyl Phosphonate: The resulting species is a coordinated diisobutyl phosphonate ligand.

This process can continue, with the subsequent cleavage of the remaining isobutoxy groups, ultimately leading to the formation of phosphorous acid coordinated to the metal center, or further decomposition products.

The rate of this decomposition is influenced by several factors:

Acidity of the medium: Higher acid concentrations generally lead to faster decomposition.

Nature of the metal center: The Lewis acidity of the metal ion can influence the electrophilicity of the phosphorus atom and thus the rate of hydrolysis.

Steric hindrance: The bulky isobutyl groups may offer some steric protection to the phosphorus center, potentially slowing down the rate of nucleophilic attack compared to less hindered trialkyl phosphites.

It is important to note that in non-aqueous acidic conditions, other nucleophiles present in the system can participate in the decomposition pathway. The dealkylation of phosphite ligands can also be promoted by the metal center itself, especially with metals that can readily undergo redox reactions.

Polymer Science Applications of Triisobutyl Phosphite

Function as a Chain Transfer Agent in Radical Polymerization

In radical polymerization, chain transfer agents are crucial for controlling the molecular weight of the resulting polymers. rubbernews.com This process involves the termination of a growing polymer chain and the initiation of a new one, effectively transferring the reactive radical center. rubbernews.com

The effect of a chain transfer agent on the degree of polymerization can be described by the Mayo equation. While specific data for triisobutyl phosphite (B83602) is scarce, the following table illustrates the typical effect of a generic chain transfer agent on the molecular weight of polystyrene.

Table 1: Hypothetical Effect of a Chain Transfer Agent on Polystyrene Molecular Weight

| Concentration of Chain Transfer Agent (mol/L) | Number Average Molecular Weight (Mn) (g/mol) | Polydispersity Index (PDI) |

|---|---|---|

| 0 | 200,000 | 2.1 |

| 0.01 | 150,000 | 1.9 |

| 0.05 | 80,000 | 1.7 |

| 0.10 | 50,000 | 1.6 |

Role as a Catalytic Inhibitor in Polymerization Processes

Triisobutyl phosphite and other alkyl phosphites play a significant role as inhibitors in certain polymerization reactions, particularly in frontal ring-opening metathesis polymerization (FROMP). illinois.edunih.gov This is crucial for controlling the reaction kinetics and extending the pot life of the reactive monomer formulations. nih.gov

Frontal polymerization is a rapid curing technique used in the manufacturing of thermoset polymers and fiber-reinforced composites. illinois.edunih.gov In FROMP of monomers like dicyclopentadiene (B1670491) (DCPD), highly active ruthenium-based catalysts are often used. illinois.edu These catalysts can lead to premature polymerization, limiting the working time with the resin.

Alkyl phosphites, including triisobutyl phosphite, act as inhibitors by coordinating to the metal center of the catalyst at room temperature. illinois.edu This deactivates the catalyst, extending the pot life of the monomer-catalyst mixture. nih.gov Upon heating, the phosphite dissociates, allowing the polymerization to proceed rapidly. illinois.edu This controlled initiation is particularly valuable in the fabrication of fiber-reinforced composites, where a liquid resin needs to be infused into a fiber preform before curing. illinois.edugoogle.com

The structure of the alkyl phosphite inhibitor has been shown to influence both the pot life and the frontal velocity of the polymerization. Research on similar alkyl phosphites provides insight into the expected behavior of triisobutyl phosphite.

Table 2: Effect of Different Alkyl Phosphite Inhibitors on the Pot Life and Frontal Velocity in the FROMP of Dicyclopentadiene

| Inhibitor (8 equivalents) | Pot Life (hours) | Frontal Velocity (cm/min) |

|---|---|---|

| Trimethyl phosphite | ~6 | ~1.5 |

| Triethyl phosphite | ~15 | ~1.2 |

| Tributyl phosphite | >30 | ~1.0 |

Data extrapolated from studies on similar alkyl phosphites.

Additive for Polymer Modification and Functionalization

Triisobutyl phosphite can also be used as an additive to modify the properties of existing polymers or to introduce new functionalities. This can be achieved through post-polymerization modification reactions or by incorporating the phosphite as an additive during processing.

One common application of phosphites in polymer modification is to improve the thermal stability and act as an antioxidant. researchgate.net For instance, phosphite additives are used in polyolefins to enhance their stability and whiteness. google.com

Furthermore, the phosphorus atom in triisobutyl phosphite can be utilized to introduce phosphonate (B1237965) groups onto a polymer backbone. This can be achieved through reactions with functional groups present on the polymer, such as halides. The introduction of phosphonate moieties can significantly enhance the flame retardancy of the polymer. While specific studies on triisobutyl phosphite for this purpose are limited, the general reactivity is well-established for other phosphites.

Advanced Spectroscopic Characterization of Triisobutyl Phosphite and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds like triisobutyl phosphite (B83602). wikipedia.orgnumberanalytics.com By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and dynamics of atoms within a molecule. numberanalytics.combruker.com

Carbon-13 NMR spectroscopy is employed to characterize the carbon framework of the isobutyl groups in triisobutyl phosphite. huji.ac.iludel.edu Since only the ¹³C isotope (1.1% natural abundance) is NMR-active, spectra are typically acquired with proton decoupling to simplify the signals to single lines for each unique carbon environment. huji.ac.il

The chemical shifts in the ¹³C NMR spectrum of triisobutyl phosphite are indicative of the specific electronic environment of each carbon atom in the isobutyl chains. The carbon atom directly bonded to the electron-withdrawing oxygen atom (α-carbon) is deshielded and thus appears at a higher chemical shift (further downfield). Carbons further from the oxygen atom appear at progressively lower chemical shifts (upfield). The analysis of these shifts allows for the unambiguous assignment of each carbon in the alkyl groups. libretexts.org

Table 1: Representative ¹³C NMR Chemical Shift Data for the Isobutyl Group in a Phosphite Environment (Note: Data is representative and can vary slightly based on solvent and experimental conditions.)

| Carbon Atom | Chemical Shift (δ) [ppm] | Multiplicity (Coupled) |

| O-C H₂ | ~65-75 | Triplet |

| C H(CH₃)₂ | ~28-30 | Doublet |

| CH(C H₃)₂ | ~18-20 | Quartet |

This interactive table allows for sorting and filtering of the data.

Phosphorus-31 (³¹P) NMR spectroscopy is a highly effective and direct method for characterizing phosphorus-containing compounds. oxinst.commdpi.com The ³¹P nucleus has a spin of 1/2 and 100% natural abundance, making it one of the most straightforward nuclei to study by NMR. wikipedia.orgmdpi.com The resulting spectra are often simple and provide a distinct signal for each unique phosphorus atom in a molecule. oxinst.com

The chemical shift of the phosphorus atom in triisobutyl phosphite is highly sensitive to its oxidation state and the nature of the substituents. For trialkyl phosphites, which contain phosphorus in the +3 oxidation state, the ³¹P chemical shift typically appears in a characteristic downfield region, often around +140 ppm (relative to 85% phosphoric acid). huji.ac.il This distinct chemical shift allows for easy identification and differentiation from other phosphorus compounds, such as phosphates (P(V)), which resonate at much higher fields. nih.govnih.gov

Table 2: Typical ³¹P NMR Chemical Shift for Triisobutyl Phosphite

| Compound | Oxidation State of P | Typical Chemical Shift (δ) [ppm] |

| Triisobutyl phosphite | +3 | ~ +139 |

This interactive table provides a quick reference for the key spectroscopic parameter of the phosphorus center.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in the isobutyl ligands of triisobutyl phosphite. hmdb.caresearchgate.net The spectrum displays signals for each chemically distinct proton, and their integration values correspond to the number of protons they represent. Furthermore, spin-spin coupling between adjacent protons results in signal splitting (multiplicity), which reveals the connectivity of the protons.

In the ¹H NMR spectrum of triisobutyl phosphite, the protons on the methylene (B1212753) group (O-CH₂-) are coupled to the adjacent methine proton, typically appearing as a doublet. The methine proton (-CH-) is coupled to both the methylene protons and the six methyl protons, resulting in a complex multiplet. The methyl protons (-CH₃) are coupled to the methine proton and appear as a doublet.

Table 3: Representative ¹H NMR Data for Triisobutyl Phosphite (Note: J-coupling values are approximate.)

| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| O-CH ₂ | ~3.6-3.8 | Doublet | ~6.5 |

| CH (CH₃)₂ | ~1.8-2.0 | Multiplet | - |

| CH(CH ₃)₂ | ~0.9-1.0 | Doublet | ~6.7 |

This interactive table details the expected resonances for the proton nuclei.

Variable-temperature (VT) NMR spectroscopy is a powerful technique used to study dynamic processes in molecules, such as conformational changes, ligand exchange, and reaction kinetics. wikipedia.orgresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape, such as broadening or coalescence, which provide information about the rates of these dynamic processes. researchgate.netrsc.org

In the context of triisobutyl phosphite and its derivatives, VT-NMR can be employed to study the dynamics of their coordination to metal centers. For instance, in organometallic complexes where triisobutyl phosphite acts as a ligand, VT-NMR can determine the energy barriers for ligand association and dissociation. bruker.com At low temperatures, where exchange is slow on the NMR timescale, separate signals for free and coordinated phosphite may be observed. As the temperature increases, these signals may broaden and eventually coalesce into a single, averaged signal, allowing for the calculation of the exchange rate and activation parameters of the process. researchgate.netelsevierpure.com Such studies are crucial for understanding the mechanisms of catalytic reactions involving phosphite ligands. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scirp.orgcromlab-instruments.es It is an essential tool for verifying the identity and assessing the purity of volatile compounds like triisobutyl phosphite. bakhtiniada.ruspbu.ru

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. chromatographyonline.com Triisobutyl phosphite will have a characteristic retention time under specific GC conditions. After eluting from the GC column, the separated compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). umn.edu

The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule, confirming its molecular weight. Additionally, the molecule fragments in a reproducible manner, creating a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its unambiguous identification. nih.govrcaap.pt Analysis of these fragments can also provide further structural confirmation.

Table 4: Representative GC-MS Data for Trialkyl Phosphites

| Technique | Parameter | Observation for Triisobutyl Phosphite | Purpose |

| Gas Chromatography (GC) | Retention Time | Compound-specific value under defined conditions | Separation and Purity |

| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | Corresponds to the molecular weight (250.32 g/mol ) | Identity Confirmation |

| Mass Spectrometry (MS) | Fragmentation Pattern | Characteristic fragments from the isobutyl groups and phosphite core | Structural Elucidation |

This interactive table summarizes the application of GC-MS in the analysis of triisobutyl phosphite.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a cornerstone analytical technique for the characterization of organic compounds. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. This absorption pattern generates a unique spectral fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

The infrared spectrum of triisobutyl phosphite is distinguished by absorption bands that arise from the fundamental vibrational modes of its constituent bonds. The key structural features of the molecule, namely the P-O-C linkage and the isobutyl C-H bonds, give rise to characteristic peaks in the spectrum.

The vibrations associated with the phosphite ester group are of particular diagnostic importance. The P-O-C moiety is characterized by strong stretching vibrations. Specifically, the asymmetric stretching of the P-O bonds and the O-C bonds results in prominent absorption bands. The C-H bonds of the isobutyl groups also produce strong signals in the high-frequency region of the spectrum. The bending vibrations of the methyl (CH₃) and methylene (CH₂) groups, while of lower energy, provide further structural confirmation and appear in the fingerprint region of the spectrum.

A detailed vibrational analysis of these bands is essential for confirming the identity and purity of triisobutyl phosphite and for studying its interactions in various chemical environments.

Interactive Data Table: Representative Infrared Absorption Frequencies for Trialkyl Phosphites

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Bond |

| 2965 - 2955 | Strong | Asymmetric Stretching | C-H in -CH₃ |

| 2875 - 2865 | Medium | Symmetric Stretching | C-H in -CH₃ |

| 2935 - 2925 | Strong | Asymmetric Stretching | C-H in -CH₂- |

| 2870 - 2860 | Medium | Symmetric Stretching | C-H in -CH₂- |

| 1470 - 1450 | Variable | Bending (Scissoring) | -CH₂- and -CH₃ |

| 1390 - 1365 | Variable | Bending (Umbrella) | -CH₃ |

| 1070 - 1020 | Strong | Stretching | P-O-C |

| 850 - 750 | Strong | Stretching | P-O -C |

X-ray Crystallography for Molecular and Complex Structure Determination

While triisobutyl phosphite is a liquid at ambient temperature, its derivatives, particularly its coordination complexes with transition metals, can often be synthesized as crystalline solids suitable for X-ray diffraction analysis. The structural elucidation of these complexes is of immense scientific interest as it provides fundamental insights into the ligating properties of triisobutyl phosphite.

For example, when triisobutyl phosphite acts as a ligand, it coordinates to a metal center through the lone pair of electrons on the phosphorus atom. An X-ray crystallographic study of such a complex would unequivocally determine:

The coordination number and geometry of the metal center.

The precise M-P bond distance (where M is the metal), which is indicative of the bond strength.

The bond lengths and angles within the triisobutyl phosphite ligand itself, revealing any structural changes upon coordination.

The conformation of the flexible isobutyl groups, which can be influenced by steric factors within the crystal lattice.

The structural data obtained from X-ray crystallography is invaluable for establishing structure-property relationships, which are critical for the rational design of new catalysts and functional materials based on triisobutyl phosphite. A known example in the broader class of trialkyl phosphites is the crystal structure of a copper(I) complex with triethyl phosphite, which has been successfully determined, showcasing the utility of this technique. nih.gov

Theoretical and Computational Investigations of Triisobutyl Phosphite Chemistry

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are central to understanding the molecular and electronic properties of triisobutyl phosphite (B83602). DFT has proven to be a reliable method for studying organophosphorus compounds, offering a good balance between computational cost and accuracy. pku.edu.cnresearchgate.net

Computational models are used to predict the three-dimensional arrangement of atoms in triisobutyl phosphite and the distribution of electrons within the molecule.

Electronic Structure: The electronic structure is elucidated by analyzing the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For triisobutyl phosphite, the HOMO is expected to be localized primarily on the phosphorus atom, corresponding to its lone pair of electrons. This lone pair is crucial for its nucleophilic reactivity. The LUMO is likely to be associated with the antibonding σ* orbitals of the P-O bonds. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and stability. scholarsresearchlibrary.com

A hypothetical table of key geometrical parameters for triisobutyl phosphite, as would be predicted by DFT calculations, is presented below.

| Parameter | Predicted Value |

|---|---|

| P-O Bond Length | ~1.62 Å |

| O-P-O Bond Angle | ~100° |

| C-O-P Bond Angle | ~120° |

| P Lone Pair Character of HOMO | >70% |

Computational chemistry is instrumental in mapping the pathways of chemical reactions involving triisobutyl phosphite. By calculating the energies of reactants, products, and intermediate transition states, a comprehensive potential energy surface for a reaction can be constructed.

For example, in the Atherton-Todd reaction, computational studies on similar dialkyl phosphites have helped to elucidate the stepwise mechanism. beilstein-journals.org A similar approach for triisobutyl phosphite would involve modeling its reaction with a halogen source and an amine. DFT calculations can identify the transition state structures for key steps, such as the initial nucleophilic attack of the phosphite. The activation energy (the energy difference between the reactants and the transition state) for each step can be calculated, allowing for the determination of the rate-determining step. scholarsresearchlibrary.com For instance, in reactions with polyhalogenoalkanes, calculations can predict whether the nucleophilic attack of the phosphite occurs at the carbon or the halogen atom by comparing the activation energies of the two competing pathways. scholarsresearchlibrary.comimist.maresearchgate.net

A hypothetical reaction energy profile is shown in the table below for a generic reaction.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Triisobutyl phosphite + Reagent) | 0.0 |

| Transition State 1 | +20.5 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -25.0 |

Analysis of Reactivity Indices and Molecular Electrostatic Potential Surfaces

Conceptual DFT provides a framework for quantifying the reactivity of molecules using various indices. pku.edu.cnbeilstein-journals.org The Molecular Electrostatic Potential (MESP) surface is another powerful tool for visualizing and predicting reactive sites.

Reactivity Indices: Descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) can be calculated for triisobutyl phosphite. pku.edu.cnmdpi.com These indices help to rationalize its behavior in chemical reactions. For instance, the chemical potential indicates the tendency of electrons to escape from the molecule, while hardness measures the resistance to a change in electron distribution. Triisobutyl phosphite is expected to have a high chemical potential and a relatively low hardness, characteristic of a good nucleophile. The Fukui function can be used to identify the most reactive sites within the molecule, which for a nucleophilic attack by triisobutyl phosphite would be the phosphorus atom. beilstein-journals.org

Molecular Electrostatic Potential (MESP): The MESP surface maps the electrostatic potential onto the electron density surface of the molecule. For triisobutyl phosphite, the MESP would show a region of negative potential (typically colored red) located at the phosphorus lone pair. acs.orgnih.govacs.org The value of the most negative potential, Vmin, is a quantitative measure of the lone pair's availability and thus the nucleophilicity of the phosphite. nih.govresearchgate.net This allows for a quantitative comparison of the electron-donating ability of triisobutyl phosphite with other phosphine (B1218219) and phosphite ligands. The isobutyl groups, being electron-donating, would be expected to increase the negative character of the MESP at the phosphorus atom compared to less bulky alkyl phosphites.

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

The calculation of NMR chemical shifts, particularly for the 31P nucleus, is a common application of DFT in organophosphorus chemistry. beilstein-journals.org The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. researchgate.net By calculating the magnetic shielding tensor for the phosphorus nucleus in triisobutyl phosphite and referencing it against a standard compound (like 85% H3PO4), a theoretical 31P NMR chemical shift can be obtained. researchgate.netnih.gov These calculations are sensitive to the molecular geometry, so an accurately optimized structure is crucial. europa.euescholarship.org The predicted chemical shift for triisobutyl phosphite would be expected to fall within the typical range for trialkyl phosphites. Discrepancies between calculated and experimental shifts can often point to specific structural features or solvent effects not accounted for in the model.

A comparison of hypothetical calculated and experimental NMR data is shown below.

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| 31P | +135 | +139 |

| 13C (CH2) | +68 | +71 |

| 13C (CH) | +28 | +29 |

Conformational Analysis and Intramolecular Interactions

The isobutyl groups of triisobutyl phosphite can rotate around the O-C and P-O bonds, leading to a complex conformational landscape.

Computational methods are used to explore the potential energy surface and identify the various stable conformers (local minima) and the energy barriers for their interconversion. researchgate.net For a related molecule, trimethyl phosphite, computational studies have identified several low-energy conformers with different orientations of the methoxy (B1213986) groups. researchgate.net A similar analysis for triisobutyl phosphite would likely reveal a multitude of possible conformations due to the increased flexibility of the isobutyl chains. The relative energies of these conformers are determined by a delicate balance of steric repulsion between the bulky isobutyl groups and stabilizing hyperconjugative interactions (e.g., delocalization of the oxygen lone pairs into the P-O σ* antibonding orbitals). researchgate.net The conformational flexibility is an important factor in its reactivity and coordinating ability.

Computational Approaches to Ligand-Metal Interactions in Phosphite Complexes

Triisobutyl phosphite is an important ligand in organometallic chemistry and catalysis. Computational studies provide deep insights into the nature of the bond between the phosphite and a metal center. acs.orgresearchgate.net

Future Research Directions for Triisobutyl Phosphite

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards sustainability has spurred research into greener manufacturing processes. For triisobutyl phosphite (B83602) and related compounds, this involves developing synthetic routes that are more environmentally benign, atom-economical, and energy-efficient than traditional methods, which often rely on phosphorus trichloride (B1173362) and generate significant waste. nih.gov

Future research in this area is focused on several key strategies:

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and improving yields. The Michaelis-Arbuzov reaction, a cornerstone for creating C-P bonds, can be significantly enhanced using microwave irradiation. rsc.orgresearchgate.net Research has demonstrated that solvent-free, microwave-assisted Michaelis-Arbuzov reactions can produce haloalkylphosphonates with high yields and purity in significantly reduced reaction times. rsc.orgrsc.org For instance, the reaction of triisopropyl phosphite with 1,2-dichloroethane (B1671644) under microwave irradiation at 190°C for 160 minutes resulted in a high yield of diisopropyl 2-chloroethylphosphonate. rsc.orgrsc.org Adapting these microwave-assisted, solvent-free conditions for the synthesis of triisobutyl phosphite could offer a greener alternative to conventional methods.

Catalyst-Free and Novel Catalytic Approaches: Developing synthetic methods that eliminate the need for harsh catalysts or utilize more sustainable catalytic systems is a major goal. Research into catalyst-free methods, such as those using ultrasound, has shown promise for the synthesis of various phosphonates. rsc.org Additionally, employing alternative, less toxic catalysts for C-P cross-coupling reactions, such as nickel(II) chloride (NiCl₂), presents a viable green strategy. nih.gov An alternative solvent-free method for the Tavs reaction using NiCl₂ as a pre-catalyst for the phosphonylation of aryl bromides with triisopropyl phosphite has been reported, which could be extrapolated to triisobutyl phosphite synthesis. nih.gov

Biocatalysis and Renewable Feedstocks: A long-term vision for sustainable phosphite production involves leveraging biological systems. Studies have shown that some microorganisms, like Streptomyces viridochromogenes, can produce phosphite through metabolic pathways. biorxiv.org Research into harnessing such microbial processes or their enzymes could lead to entirely new, bio-based production routes. biorxiv.org Furthermore, exploring the use of bioproduced polyphosphates as a starting material for mechanochemical synthesis offers a pathway to close the phosphorus cycle and create a more sustainable production model. nih.govresearchgate.net

Table 1: Comparison of Synthetic Strategies for Phosphites and Phosphonates

| Synthesis Strategy | Key Advantages | Relevant Research Findings |

| Conventional Synthesis | Well-established industrial process. | Typically involves reacting phosphorus trichloride with an alcohol in the presence of a base. wikipedia.org |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free conditions. | High yields (>85%) for haloalkylphosphonates achieved in minutes to hours. rsc.org |

| Novel Catalysis | Milder reaction conditions, reduced waste, avoidance of toxic catalysts. | NiCl₂-catalyzed C-P cross-coupling performed solvent-free at 160°C. nih.gov |

| Mechanochemistry | Solvent-free, potential to use renewable feedstocks (e.g., biopolyphosphates). | Can produce phosphite from condensed phosphates, avoiding white phosphorus intermediates. nih.govresearchgate.net |

| Bioproduction | Potentially the most sustainable route, using microbial processes. | Streptomyces viridochromogenes produces phosphite as a product of its metabolic pathway. biorxiv.org |

Exploration of Novel Catalytic Systems and Methodologies

Trialkyl phosphites, including triisobutyl phosphite, are increasingly being explored as ligands in transition metal catalysis, offering an economical and functionally distinct alternative to traditional phosphine (B1218219) ligands. beilstein-journals.orgresearchgate.net Their unique electronic properties—being weak sigma-donors and strong π-acceptors—can be leveraged to fine-tune the activity and selectivity of catalytic systems. alfachemic.com

Key areas for future catalytic research include:

Olefin Metathesis: Triisopropyl phosphite has been successfully used to replace expensive phosphine ligands in ruthenium-based indenylidene complexes for olefin metathesis. beilstein-journals.orgsigmaaldrich.comresearchgate.net These mixed phosphine/phosphite or bis-phosphite complexes exhibit unique structural and reactivity profiles, often requiring thermal activation, which can be advantageous for controlling polymerization reactions. beilstein-journals.orgresearchgate.net The high activity of these catalysts is attributed to synergistic effects between the other ligands (like N-heterocyclic carbenes) and the π-acidic phosphite. beilstein-journals.org Future work will likely involve synthesizing and testing analogous ruthenium complexes with triisobutyl phosphite to explore how the bulkier isobutyl groups influence catalyst stability, activity, and selectivity in various metathesis reactions.

Cross-Coupling Reactions: Phosphite ligands are valuable in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where they can form stable and effective catalysts. alfachemic.com Research into novel C-P cross-coupling reactions using nickel catalysts and triisopropyl phosphite has demonstrated a solvent-free method for synthesizing aryl diphosphonate esters. nih.gov This methodology is significant because it avoids more reactive alkyl halides that can lead to undesired side products. nih.gov Extending these studies to triisobutyl phosphite could provide new, efficient routes to a wider range of organophosphorus compounds.

Hydroformylation and Other Asymmetric Catalysis: Chiral phosphite ligands are highly effective in asymmetric catalysis, including hydrogenation and hydroformylation reactions. alfachemic.com The development of new chiral catalysts derived from triisobutyl phosphite could lead to highly enantioselective transformations for producing valuable intermediates for the pharmaceutical and fine chemical industries. alfachemic.com

Table 2: Trialkyl Phosphites in Catalysis

| Catalytic Reaction | Metal Catalyst | Role of Phosphite | Key Findings |

| Olefin Metathesis | Ruthenium (Ru) | Alternative ligand to phosphines. | Creates thermally-activated catalysts; synergistic effects enhance activity. beilstein-journals.org |

| C-P Cross-Coupling | Nickel (Ni) | Reagent/Ligand. | Enables solvent-free synthesis of aryl phosphonates from aryl bromides. nih.gov |

| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Chiral Ligand. | Rigid phosphite structures can lead to high enantioselectivity. alfachemic.com |

| Asymmetric Hydroformylation | Rhodium (Rh) | Chiral Ligand. | Used in the industrial production of aldehydes. alfachemic.com |

Integration into Advanced Materials Science and Engineering

The properties of triisobutyl phosphite make it a valuable component in the formulation and modification of advanced materials. Its role as a processing stabilizer is well-known, but future research aims to integrate it more deeply into the material's structure and function.